3-ethoxy-N-(3-nitrophenyl)benzamide
Description
Properties
IUPAC Name |
3-ethoxy-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-14-8-3-5-11(9-14)15(18)16-12-6-4-7-13(10-12)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQJVZJLJHMQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-N-(3-nitrophenyl)benzamide typically involves the reaction of 3-nitroaniline with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-ethoxy-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Reduction: 3-ethoxy-N-(3-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-ethoxy-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
- 4-Nitro-N-(3-nitrophenyl)benzamide (): This analog differs by having a nitro group at the 4-position of the benzoyl ring instead of ethoxy.
- N-(3-Methylphenyl)-3-nitrobenzamide () : A methyl group on the aniline ring introduces steric hindrance and electron-donating effects, which may enhance solubility but reduce reactivity in electrophilic substitution reactions compared to the nitro-substituted aniline in the target compound .
Heterocyclic and Functional Group Variations
- This heterocycle likely increases lipophilicity and metabolic stability compared to the simpler aniline moiety in the target compound .
- 3-Ethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide () : The carbamothioyl group (-NH-CS-NH-) introduces a sulfur atom, altering hydrogen-bonding capacity and electronic properties. This modification may enhance binding to thiol-rich biological targets compared to the nitro group .
Multi-Substituted Derivatives
- 4-(Acetylamino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide (): This compound features acetyl, chloro, and methoxy substituents. The chloro group increases electronegativity, while methoxy enhances solubility. Such multi-substitution may improve binding affinity but complicate synthesis compared to the target compound’s simpler structure .
- This contrasts with the ethoxy group’s inductive effects, highlighting trade-offs between electronic stabilization and steric effects .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Substituents (Benzoyl/Aniline) | Molecular Weight | Key Features |
|---|---|---|---|
| 3-Ethoxy-N-(3-nitrophenyl)benzamide | 3-OCH₂CH₃ / 3-NO₂ | 286.28* | Ethoxy enhances lipophilicity |
| 4-Nitro-N-(3-nitrophenyl)benzamide | 4-NO₂ / 3-NO₂ | 287.23 | Dual nitro groups increase stability |
| N-(3-Methylphenyl)-3-nitrobenzamide | 3-NO₂ / 3-CH₃ | 256.26 | Methyl improves solubility |
*Calculated based on molecular formula C₁₅H₁₃N₂O₃.
Q & A
Q. Basic
- IR Spectroscopy : Identifies key functional groups (C=O stretch at ~1660 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- NMR : ¹H NMR confirms substitution patterns (e.g., ethoxy protons at δ 1.3–1.5 ppm, aromatic protons split due to nitro group deshielding) .
- Mass Spectrometry : ESI-MS validates molecular weight (calc. 300.27 g/mol) and fragmentation patterns (e.g., loss of ethoxy group at m/z 121) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
How can crystallographic data resolve ambiguities in molecular geometry?
Q. Advanced
- Single-Crystal XRD : Resolves bond lengths (e.g., C-NO₂ ~1.47 Å) and torsion angles. SHELXL refines structures against high-resolution data (<0.8 Å) to minimize R-factors .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding between amide NH and nitro O) to explain packing motifs .
- Mercury Software : Visualizes voids and compares packing similarity with analogs (e.g., N-(3-chloro-4-methylphenyl) derivatives) .
How can computational methods predict reactivity and electronic properties?
Q. Advanced
- DFT Calculations : B3LYP/6-311+G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict sites for electrophilic attack (e.g., nitro group) .
- Molecular Dynamics : Simulates solvent effects (e.g., DMSO interactions with the ethoxy group) to optimize solubility .
- QSAR Modeling : Links substituent effects (e.g., nitro position) to biological activity (e.g., IC₅₀ against kinase targets) .
What strategies address contradictions in biological activity data?
Q. Advanced
- Dose-Response Curves : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa vs. MCF-7) to confirm potency thresholds .
- Metabolite Profiling : LC-MS identifies degradation products (e.g., reduced nitro to amine) that may alter activity .
- Target Validation : Use CRISPR knockout models to confirm specificity (e.g., inhibition of PARP-1 vs. PARP-2) .
How does the nitro group influence photostability and material applications?
Q. Advanced
- UV-Vis Spectroscopy : Nitro groups absorb at ~320 nm, enabling use as UV stabilizers in polymers. Accelerated aging tests (72 hr UV exposure) show <5% degradation .
- Dye-Sensitized Solar Cells : Nitro-substituted benzamides enhance electron injection efficiency (η ~8.2%) due to strong electron-withdrawing effects .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Continuous Flow Reactors : Improve reproducibility by maintaining precise temperature control during nitration (ΔT ±2°C) .
- Purification : Use simulated moving bed (SMB) chromatography to isolate >98% pure product at gram-scale .
- Stability Testing : Monitor hygroscopicity of the amide group; lyophilization prevents hydrolysis in aqueous formulations .
How can structural analogs refine structure-activity relationships (SAR)?
Q. Advanced
- Analog Synthesis : Replace ethoxy with methoxy or nitro with cyano to assess impact on logP and bioavailability .
- Crystallographic Overlays : Compare with N-(4-fluorophenyl) derivatives to identify steric clashes in receptor binding pockets .
- Free-Wilson Analysis : Quantifies contributions of substituents (e.g., ethoxy improves membrane permeability by 1.2-fold) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
